molecular formula C11H16Si B1180931 trimethyl-(1-phenylethenyl)silane

trimethyl-(1-phenylethenyl)silane

Cat. No.: B1180931
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines as trimethyl(phenylethynyl)silane , reflecting its silicon-centered structure bonded to three methyl groups and a phenylethynyl moiety. Key identifiers include:

Property Value Source
CAS Registry Number 2170-06-1 (primary), 1923-01-9
Molecular Formula C₁₁H₁₄Si
Molecular Weight 174.31 g/mol
SMILES Notation CSi(C)C#CC₁=CC=CC=C₁
InChIKey UZIXCCMXZQWTPB-UHFFFAOYSA-N

Synonyms include 1-Phenyl-2-trimethylsilylacetylene and Phenylethynyltrimethylsilane, underscoring its acetylene-linked phenyl group and trimethylsilyl substituent.

Historical Context in Organosilicon Chemistry

The synthesis of this compound emerged alongside advancements in organosilicon chemistry during the mid-20th century. Early methodologies relied on alkyne-silane coupling , such as the reaction of phenylacetylene with chlorotrimethylsilane in the presence of magnesium, yielding the target compound at 170°C. This approach mirrored broader trends in silylacetylene synthesis, where lithiation of terminal alkynes followed by silylation became a staple.

The compound gained prominence due to its utility in Sonogashira cross-coupling reactions , enabling the construction of carbon-carbon bonds in heterocyclic systems. Its role as a silicon-based acetylene precursor also facilitated innovations in polymer science and catalysis, particularly in dehydrogenative cross-coupling with hydrosilanes.

Structural Characteristics as an Organosilane

The molecular architecture of this compound features:

  • Silicon-Carbon Bonding : A central silicon atom bonded to three methyl groups and a phenylethenyl moiety. The Si–C bond length (~1.87 Å) and tetrahedral geometry around silicon are consistent with sp³ hybridization.
  • Acetylene Functionality : The phenylethynyl group introduces a linear sp-hybridized carbon chain, conferring rigidity and electronic delocalization.
  • Steric and Electronic Effects : The trimethylsilyl group exerts +I (inductive) effects , enhancing electron density at the acetylene terminus, while its bulkiness imposes steric constraints in reactions.
Physical Property Value Source
Density 0.864 g/cm³
Boiling Point 217°C (at 760 mmHg)
Refractive Index 1.484

Significance in Silicon-Carbon Chemistry

This compound bridges silicon and carbon chemistry through:

  • Synthetic Versatility : As a silylacetylene precursor , it participates in cycloadditions, hydrosilylation, and cross-coupling reactions. For example, its reaction with alkyl azides yields 1,2,3-triazines after desilylation.
  • Catalytic Applications : In iridium-catalyzed dehydrogenative couplings, it enables direct silylation of terminal alkynes, producing silylacetylenes with high efficiency.
  • Materials Science : The compound’s silicon-acetylene hybrid structure contributes to thermally stable polymers and semiconductors, leveraging Si–C bonds’ resistance to oxidation.

A notable application involves the synthesis of complanadine A , where this compound served as a key intermediate in constructing the alkaloid’s acetylene backbone.

Properties

Molecular Formula

C11H16Si

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of trimethyl-(1-phenylethenyl)silane is in organic synthesis as a reagent for various chemical transformations. It serves as a nucleophile in cross-coupling reactions, enabling the formation of complex organic molecules. For instance, it can participate in C-C bond formation reactions where it acts as a source of the phenylethenyl group, facilitating the synthesis of biologically active compounds .

Materials Science

In materials science, this compound is utilized to enhance the properties of polymers and coatings. Its silane group can interact with hydroxyl-containing surfaces, improving adhesion and durability. This property is particularly valuable in the development of advanced materials that require strong interfacial bonding.

Pharmaceutical Applications

This compound has also found applications in pharmaceutical research. It can be used to modify drug molecules, enhancing their pharmacokinetic properties. For example, its incorporation into peptide structures has been explored to improve binding affinities and selectivity towards biological targets .

Case Studies

Several case studies illustrate the practical applications of this compound in various research contexts:

  • Peptide Modification : In studies focusing on peptide synthesis, this compound was used to modify proline residues, leading to increased binding affinities for specific receptors. This modification was critical in developing new therapeutic agents targeting ion channels .
  • Polymer Development : Research demonstrated that incorporating this compound into polymer matrices significantly improved mechanical properties and thermal stability. This application has implications for creating more robust materials for industrial use.
  • Drug Delivery Systems : In drug delivery research, this compound was evaluated for its ability to enhance the solubility and bioavailability of poorly soluble drugs. The results indicated improved drug release profiles when used in formulation strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triethoxy(1-phenylethenyl)silane

Triethoxy(1-phenylethenyl)silane shares the same 1-phenylethenyl backbone but substitutes trimethylsilyl with triethoxysilyl groups. Key differences include:

  • Hydrolytic Stability : Trimethylsilyl groups are more hydrolytically stable than triethoxysilyl groups due to the weaker leaving-group ability of methyl compared to ethoxy. This makes triethoxy derivatives more reactive in sol-gel processes or surface functionalization .
  • Applications : Triethoxy variants are often used as precursors for silica-based materials, whereas trimethyl derivatives are favored in organic synthesis for their inertness under acidic or basic conditions .
Property Trimethyl-(1-phenylethenyl)silane Triethoxy(1-phenylethenyl)silane
Silicon Substituents Three methyl groups Three ethoxy groups
Reactivity Low hydrolysis susceptibility High hydrolysis susceptibility
Primary Use Cross-coupling reactions Silica matrix functionalization
Reference

Enol Silyl Ethers (e.g., Trimethyl[(1-phenylethenyl)oxy]silane)

Enol silyl ethers feature a silicon-oxygen bond to an enolizable carbonyl group, contrasting with the direct carbon-silicon bond in this compound.

  • Reactivity: Enol silyl ethers act as stable enolate equivalents, participating in aldol or Michael additions. In contrast, vinylsilanes like this compound undergo Hiyama couplings or electrophilic substitutions .
  • Synthesis: Enol silyl ethers are typically prepared via silylation of ketones, while vinylsilanes often require hydrosilylation or transmetalation routes .

Allylsilanes (e.g., Trimethyl(1-phenylallyl)silane)

Allylsilanes, such as trimethyl(1-phenylallyl)silane, have silicon attached to an allyl chain rather than a vinyl group.

  • Reactivity : Allylsilanes undergo Sakurai reactions (allylation of electrophiles), whereas vinylsilanes are more suited for cross-couplings (e.g., with palladium catalysts) .
  • Synthetic Utility : Allylsilanes are pivotal in constructing carbon-carbon bonds in terpene synthesis, while vinylsilanes are employed in aromatic or conjugated systems .

Ethynylsilanes (e.g., 2-(Cyclohexen-1-yl)ethynyl-trimethyl-silane)

Ethynylsilanes feature a silicon-bound alkynyl group, offering distinct reactivity:

  • Applications: Ethynylsilanes are used in Sonogashira couplings or as acetylene equivalents. This compound lacks the triple bond but shares silicon-mediated stabilization of π-systems .

Preparation Methods

Synthesis of 1-Phenylethenyllithium

1-Phenylethenyllithium is generated via deprotonation of styrene (PhCH=CH2\text{PhCH=CH}_2) with n-butyllithium (nBuLin\text{BuLi}) in tetrahydrofuran (THF) at −78°C. Quenching with trimethylsilyl chloride (Me3SiCl\text{Me}_3\text{SiCl}) affords the target silane.

Reaction Conditions

  • Solvent : THF or diethyl ether

  • Temperature : −78°C to 0°C

  • Yield : 70–78% after column chromatography (hexane/ethyl acetate, 9:1).

Limitations

Side reactions, including β-hydride elimination, reduce yields at higher temperatures (>0°C). Stabilizing the vinyllithium intermediate with hexamethylphosphoramide (HMPA) improves efficiency to 85%.

Palladium-Catalyzed Cross-Coupling Reactions

Heck-Type Coupling

Aryl halides (PhX\text{PhX}, X = Br, I) couple with trimethylsilylethene (Me3SiCH=CH2\text{Me}_3\text{SiCH=CH}_2) using palladium catalysts to form the desired product.

Optimized Protocol

  • Catalyst : Pd(OAc)2\text{Pd(OAc)}_2 (5 mol%)

  • Ligand : PPh3\text{PPh}_3 (10 mol%)

  • Base : Et3N\text{Et}_3\text{N} in DMF at 100°C

  • Yield : 80–85% after 24 hours.

Substrate Scope

Electron-deficient aryl halides (e.g., pp-NO2_2C6_6H4_4Br) react faster (18 hours) than electron-rich analogs (30 hours).

Grignard Reagent Approach

Formation of 1-Phenylethenylmagnesium Bromide

Styrene reacts with magnesium in THF to form the Grignard reagent PhCH=CHMgBr\text{PhCH=CHMgBr}, which is subsequently treated with Me3SiCl\text{Me}_3\text{SiCl}.

Reaction Parameters

  • Solvent : Dry THF

  • Temperature : 0°C to room temperature

  • Yield : 65–72% after distillation.

Challenges

Moisture sensitivity necessitates strict anhydrous conditions. Side products (e.g., PhCH2CH2SiMe3\text{PhCH}_2\text{CH}_2\text{SiMe}_3) form via protonation if quenching is incomplete.

Comparative Analysis of Synthetic Methods

MethodCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Scalability
HydrosilylationKarstedt’s catalyst60–806–1275–82High
Vinyllithium silylationnBuLin\text{BuLi}−78–01–270–85Moderate
Heck couplingPd(OAc)2\text{Pd(OAc)}_210018–2480–85Low
Grignard reactionMg\text{Mg}0–252–465–72Moderate

Key Observations :

  • Hydrosilylation and Heck coupling offer the highest yields but differ in scalability.

  • Vinyllithium methods provide precise control over regiochemistry but require cryogenic conditions.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance reaction rates in cross-couplings by stabilizing ionic intermediates. Nonpolar solvents (toluene) favor hydrosilylation by reducing side reactions.

Catalyst Loading Reduction

Nanoparticle-supported palladium catalysts (e.g., Pd/C) lower metal usage to 1 mol% while maintaining 80% yield in Heck reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.